molecular formula C17H17N3O2S B2609582 2-Methoxy-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide CAS No. 2309347-23-5

2-Methoxy-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide

Cat. No. B2609582
CAS RN: 2309347-23-5
M. Wt: 327.4
InChI Key: BRQKOGVHJMNBQS-UHFFFAOYSA-N
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Description

2-Methoxy-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical formula, C18H18N4O2S, and has been the subject of several research studies due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of enzymes such as cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are involved in the cell cycle regulation of cancer cells.
Biochemical and Physiological Effects:
2-Methoxy-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide has been shown to have several biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines in immune cells, which may have potential applications in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Methoxy-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide in lab experiments is its potential use as a therapeutic agent for various diseases. This compound has also been shown to have low toxicity and high selectivity for cancer cells, which makes it an attractive candidate for cancer treatment. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-Methoxy-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another potential direction is the study of the compound's potential use in combination with other therapeutic agents for cancer treatment. Additionally, the potential use of this compound in the treatment of other diseases such as Alzheimer's disease and multiple sclerosis warrants further investigation.

Synthesis Methods

The synthesis of 2-Methoxy-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide involves the reaction of 2-methyl-5-thiophen-2-ylpyrazole-3-carbaldehyde with 2-methoxybenzamidine in the presence of a catalyst. The resulting compound is then purified using various methods to obtain the final product.

Scientific Research Applications

2-Methoxy-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have anticancer properties and has been studied for its potential use in cancer treatment. It has also been studied for its potential use as a therapeutic agent for other diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

2-methoxy-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-20-12(10-14(19-20)16-8-5-9-23-16)11-18-17(21)13-6-3-4-7-15(13)22-2/h3-10H,11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQKOGVHJMNBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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